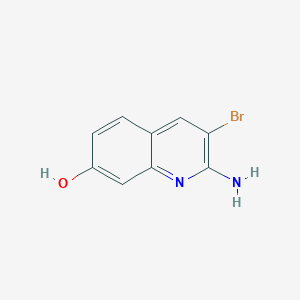

2-Amino-3-bromoquinolin-7-ol

Beschreibung

Structure

3D Structure

Eigenschaften

Molekularformel |

C9H7BrN2O |

|---|---|

Molekulargewicht |

239.07 g/mol |

IUPAC-Name |

2-amino-3-bromoquinolin-7-ol |

InChI |

InChI=1S/C9H7BrN2O/c10-7-3-5-1-2-6(13)4-8(5)12-9(7)11/h1-4,13H,(H2,11,12) |

InChI-Schlüssel |

AVHZKSFWVOVKRZ-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC(=CC2=NC(=C(C=C21)Br)N)O |

Herkunft des Produkts |

United States |

The Ascendant Scaffold: A Technical Guide to 2-Amino-7-Hydroxyquinoline Derivatives in Modern Medicinal Chemistry

For Distribution to Researchers, Scientists, and Drug Development Professionals

Abstract

The quinoline scaffold represents a cornerstone in medicinal chemistry, lauded for its synthetic tractability and diverse pharmacological activities. Within this privileged class, 2-amino-7-hydroxyquinoline derivatives are emerging as a particularly compelling chemotype. This technical guide provides an in-depth exploration of this specific core, synthesizing current knowledge on its chemical synthesis, key biological applications, and the nuanced structure-activity relationships that govern its therapeutic potential. We will delve into rational design strategies, detailed synthetic protocols, and the mechanistic underpinnings of its activity in oncology and neurodegenerative disease, offering field-proven insights for researchers aiming to leverage this promising scaffold in their drug discovery programs.

The Strategic Advantage of the 2-Amino-7-Hydroxyquinoline Core

The unique arrangement of the 2-amino and 7-hydroxy functionalities on the quinoline ring imparts a distinct electronic and steric profile, offering several strategic advantages in drug design. The 2-amino group, a potent hydrogen bond donor and a site for further derivatization, often plays a crucial role in anchoring the molecule within the active site of a biological target. Concurrently, the 7-hydroxy group, as a hydrogen bond donor and acceptor, can enhance solubility and provide an additional point of interaction with the target protein. This dual-functionality creates a versatile platform for fine-tuning the pharmacokinetic and pharmacodynamic properties of the resulting derivatives.

Synthetic Strategies: A Practical Approach

While a direct, one-pot synthesis of 2-amino-7-hydroxyquinoline is not extensively documented, a robust and adaptable synthetic route can be extrapolated from established methodologies for closely related analogs, such as 2-amino-8-hydroxyquinoline[1]. The following proposed pathway is designed for efficiency and scalability, prioritizing readily available starting materials and high-purity intermediates.

Proposed Synthetic Workflow

Caption: Proposed synthetic workflow for 2-amino-7-hydroxyquinoline.

Detailed Experimental Protocol: Synthesis of 2-Amino-7-Hydroxyquinoline

This protocol is adapted from the synthesis of 2-amino-8-hydroxyquinoline and should be optimized for the 7-hydroxy isomer[1].

Step 1: N-Oxide Formation

-

Dissolution: Dissolve 7-hydroxyquinoline (1 equivalent) in a suitable solvent such as dichloromethane (DCM) or acetic acid.

-

Oxidation: Add an oxidizing agent, for example, meta-chloroperoxybenzoic acid (m-CPBA) (1.1 equivalents) portion-wise at 0°C. Alternatively, a mixture of hydrogen peroxide and acetic acid can be used.

-

Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Upon completion, quench the reaction with a reducing agent like sodium thiosulfate solution. Extract the aqueous layer with DCM, combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 7-hydroxyquinoline N-oxide.

Step 2: Amination

-

Activation: Dissolve the crude 7-hydroxyquinoline N-oxide (1 equivalent) in a polar aprotic solvent like acetonitrile or N,N-dimethylformamide (DMF).

-

Reagent Addition: Add p-toluenesulfonyl chloride (TsCl) (1.2 equivalents) and a suitable amine source. For the primary amino group, ammonia gas can be bubbled through the solution, or a protected amine equivalent can be used, followed by a deprotection step.

-

Reaction Conditions: Heat the reaction mixture at a temperature range of 60-80°C and monitor by TLC.

-

Isolation and Purification: After the reaction is complete, cool the mixture to room temperature and pour it into ice water. The precipitated product can be collected by filtration. Further purification can be achieved by recrystallization from a suitable solvent system like ethanol/water to yield pure 2-amino-7-hydroxyquinoline.

Therapeutic Applications and Mechanistic Insights

The 2-amino-7-hydroxyquinoline scaffold is a promising starting point for the development of potent and selective therapeutic agents, particularly in the fields of oncology and neurodegenerative diseases.

Kinase Inhibition in Oncology

The quinoline and quinazoline cores are prevalent in a multitude of FDA-approved kinase inhibitors[2][3]. The 2-amino substitution, in particular, has been shown to be a key feature for potent inhibition of various kinases, including cyclin-dependent kinases (CDKs) and extracellular signal-regulated kinases (ERK)[4][5].

Mechanism of Action: A Focus on ERK Inhibition

The aberrant activation of the ERK/MAPK pathway is a hallmark of many cancers[4]. 2-aminoquinazoline derivatives have been successfully developed as potent and orally bioavailable ERK1/2 inhibitors[4]. The 2-amino group typically forms critical hydrogen bonds with the hinge region of the kinase domain, while the rest of the molecule can be modified to achieve selectivity and favorable pharmacokinetic properties. The 7-hydroxy group on the quinoline ring can serve as an additional anchor point or a site for further modification to enhance potency and selectivity.

Caption: Inhibition of the ERK/MAPK signaling pathway.

Modulating Neuroinflammation in Neurodegenerative Diseases

Quinoline derivatives have shown significant promise in the treatment of neurodegenerative diseases like Alzheimer's and Parkinson's disease[6]. Their neuroprotective effects are often attributed to their antioxidant, anti-inflammatory, and metal-chelating properties[7]. The 7-hydroxy group in the 2-amino-7-hydroxyquinoline scaffold can contribute to these properties by scavenging reactive oxygen species and chelating metal ions that are implicated in neurotoxicity.

Structure-Activity Relationship (SAR) Insights

While specific SAR studies on 2-amino-7-hydroxyquinoline are limited, we can infer key relationships from the broader quinoline and quinazoline literature.

| Position | Substitution | Impact on Activity | Rationale |

| 2-Amino | Acylation, Alkylation | Often reduces kinase inhibitory activity | The primary amine is crucial for hydrogen bonding with the kinase hinge region. |

| Arylation | Can enhance potency and selectivity | Allows for exploration of additional pockets in the active site. | |

| 7-Hydroxy | O-alkylation, O-arylation | Modulates solubility and metabolic stability | Can be used to fine-tune pharmacokinetic properties. |

| Esterification | Prodrug strategy | Can improve oral bioavailability. | |

| Other Positions (e.g., C4, C5, C6, C8) | Halogens, small alkyl groups | Can influence potency and selectivity | Steric and electronic effects can alter the binding orientation and affinity. |

Table 1: General Structure-Activity Relationships for 2-Amino-7-Hydroxyquinoline Derivatives

Future Directions and Conclusion

The 2-amino-7-hydroxyquinoline scaffold holds immense potential for the development of novel therapeutics. Future research should focus on the development of efficient and scalable synthetic routes to access a diverse library of derivatives. Systematic exploration of the SAR, guided by computational modeling and in vitro screening, will be crucial for identifying lead compounds with optimal potency, selectivity, and drug-like properties. The insights and protocols provided in this guide offer a solid foundation for researchers to unlock the full therapeutic potential of this promising chemical core.

References

- MDPI. (n.d.). Efficient Synthesis of 2-Aminoquinazoline Derivatives via Acid-Mediated [4+2] Annulation of N-Benzyl Cyanamides.

- National Institutes of Health. (n.d.). Highly Selective and Efficient Synthesis of 7-Aminoquinolines and Their Applications as Golgi-Localized Probes.

- ResearchGate. (n.d.). Structures of 2-hydroxyquinoline derivatives.

- PubMed. (2025). Discovery of 2-Amino-7-Amide Quinazoline Derivatives as Potent and Orally Bioavailable Inhibitors Targeting Extracellular Signal-Regulated Kinase 1/2.

- PubMed. (2022). Synthesis, biological evaluation and in silico studies of 2-aminoquinolines and 1-aminoisoquinolines as antimicrobial agents.

- National Institutes of Health. (n.d.). Design, Synthesis and Biological Evaluation of Quinazolinamine Derivatives as Breast Cancer Resistance Protein and P-Glycoprotein Inhibitors with Improved Metabolic Stability.

- National Institutes of Health. (n.d.). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines.

- National Institutes of Health. (2022). Synthesis, biological evaluation, and computational studies of some novel quinazoline derivatives as anticancer agents.

- PubMed. (n.d.). 2-Aminoquinazoline inhibitors of cyclin-dependent kinases.

- TÜBİTAK Academic Journals. (2025). Synthesis, biological evaluation, and theoretical studies of 2-amino-3-cyano-4-(L-phenylalaninyl)quinolines: anticancer potential and EGFR inhibition.

- National Institutes of Health. (2019). Exploration of quinolone and quinoline derivatives as potential anticancer agents.

- Carbogen Amcis. (n.d.). Synthesis of 2-Amino-8-hydroxyquinoline.

- LOCKSS. (n.d.). FACILE AND EFFICIENT SYNTHESIS OF 2-AMINOQUINOLINE DERIVATIVES REDUCED BY Zn/AcOH Guolan.

- Study.com. (n.d.). Hydroxyquinoline Uses, Structure & Synthesis - Lesson.

- Open Access Journals. (n.d.). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications.

- National Institutes of Health. (n.d.). Structure–Activity Relationships of 8-Hydroxyquinoline-Derived Mannich Bases with Tertiary Amines Targeting Multidrug-Resistant Cancer.

- ACS Publications. (2012). Synthesis of 8-Hydroxyquinoline Derivatives as Novel Antitumor Agents.

- chemical-kinomics. (n.d.). Drug Discovery - Inhibitor.

- RSC Publishing. (n.d.). Biological evaluation of quinoline derivatives as inhibitors of human dihydroorotate dehydrogenase.

- ChemRxiv. (n.d.). A Thermochemical Computational Study on Hydroxyquinolines and their Azulene Analogues.

- MedchemExpress.com. (n.d.). JNK-IN-7 (JNK inhibitor).

- YouTube. (2018). HCC Whiteboard #2: The Mechanisms of Action of Tyrosine Kinase Inhibitors.

- SciSpace. (n.d.). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications.

Sources

- 1. Synthesis of 2-Amino-8-hydroxyquinoline [carbogen-amcis.com]

- 2. Synthesis, biological evaluation, and computational studies of some novel quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. youtube.com [youtube.com]

- 4. Discovery of 2-Amino-7-Amide Quinazoline Derivatives as Potent and Orally Bioavailable Inhibitors Targeting Extracellular Signal-Regulated Kinase 1/2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 2-Aminoquinazoline inhibitors of cyclin-dependent kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. chemrxiv.org [chemrxiv.org]

- 7. rroij.com [rroij.com]

The 3-Bromo-2-Aminoquinoline Scaffold: A Technical Guide for Drug Discovery

Executive Summary

The 3-bromo-2-aminoquinoline scaffold represents a privileged structural motif in medicinal chemistry, offering a unique "ortho-disposed" bifunctional handle for the rapid assembly of fused tricyclic heterocycles. Unlike simple quinolines, this scaffold enables divergent synthesis: the C3-bromine atom serves as a versatile electrophile for palladium-catalyzed cross-couplings, while the C2-amino group acts as a nucleophile or directing group. This guide details the synthesis, reactivity profile, and application of this core in developing kinase inhibitors and DNA-intercalating alkaloids (e.g., neocryptolepine).

Part 1: Structural Analysis & Pharmacophore Potential

The "Ortho-Effect" in Heterocyclic Synthesis

The strategic value of 3-bromo-2-aminoquinoline lies in the proximity of the halogen and the amine. This arrangement facilitates Pd-catalyzed cascade annulations , allowing researchers to build complex fused systems in a single pot.

-

Electronic Character: The quinoline nitrogen (N1) withdraws density, making the C2-amino group less nucleophilic than an aniline but sufficiently reactive for Buchwald-Hartwig couplings.

-

Steric Environment: The C3-position is relatively unhindered, permitting coupling with bulky boronic acids or alkynes.

-

Drug-Like Properties: The scaffold is lipophilic (cLogP ~2.5) but offers hydrogen bond donor/acceptor pairs (HBD/HBA) critical for binding to kinase hinge regions (e.g., EGFR, Src).

Divergent Reactivity Map

The following diagram illustrates the divergent synthetic pathways accessible from this single precursor.

Figure 1. Divergent synthetic utility of the 3-bromo-2-aminoquinoline scaffold.

Part 2: Synthetic Access (The "Make")

Reliable access to the scaffold is the first bottleneck. While direct bromination of 2-aminoquinoline with elemental bromine (

Protocol 1: Regioselective Bromination of 2-Aminoquinoline

Objective: Synthesis of 3-bromo-2-aminoquinoline on a gram scale. Mechanism: Electrophilic aromatic substitution. The amino group activates the C3 position, but solvent choice is critical to prevent over-bromination.

Materials:

-

2-Aminoquinoline (1.0 equiv)

-

N-Bromosuccinimide (NBS) (1.05 equiv)

-

Acetonitrile (ACN) or DMF (Solvent)

-

Ammonium acetate (

) (Catalyst, 10 mol%)

Step-by-Step Procedure:

-

Dissolution: Charge a round-bottom flask with 2-aminoquinoline (144 mg, 1.0 mmol) and ACN (5 mL). Stir until fully dissolved.

-

Activation: Add solid

(0.1 mmol). This buffers the reaction and assists in the proton transfer steps. -

Bromination: Cool the solution to 0°C. Add NBS (187 mg, 1.05 mmol) portion-wise over 15 minutes. Critical: Rapid addition causes exotherms and side products.

-

Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2–4 hours. Monitor by TLC (Hexane:EtOAc 3:1). The product usually appears as a less polar spot compared to the starting material.

-

Workup: Dilute with water (20 mL). The product often precipitates as a solid.

-

Purification: Filter the solid. If no precipitate forms, extract with EtOAc (3 x 10 mL), wash with brine, dry over

, and concentrate. Recrystallize from Ethanol/Water. -

Validation:

NMR (DMSO-

Yield Expectation: 85–92%.

Part 3: Functionalization & Case Study

The "Killer App": Total Synthesis of Neocryptolepine

Neocryptolepine is a natural alkaloid with potent antimalarial and anticancer activity. The 3-bromo-2-aminoquinoline scaffold allows for a concise total synthesis via a Pd-catalyzed intramolecular C-N bond formation .

Reaction Logic:

-

Cross-Coupling: React 3-bromo-2-aminoquinoline with 2-chlorophenylboronic acid (Suzuki) to get the biaryl intermediate.

-

Cyclization: Use a Buchwald-type condition to force the N-arylation between the C2-amine and the chloro-arene.

Experimental Protocol: Synthesis of 11-Chloroneocryptolepine

This derivative is a key intermediate for further functionalization (e.g., adding amino side chains for solubility).

Table 1: Optimized Cyclization Conditions

| Parameter | Condition | Rationale |

| Catalyst | Stable Pd(II) source, reduces to Pd(0) in situ. | |

| Ligand | DPPF or Xantphos (10 mol%) | Bidentate ligands with wide bite angles favor reductive elimination to form the C-N bond. |

| Base | Strong inorganic base required to deprotonate the amine. | |

| Solvent | Toluene or 1,4-Dioxane | High-boiling non-polar solvents promote high-temperature cyclization. |

| Temp/Time | 110°C, 12–16 h | High energy barrier for forming the strained 5-membered ring. |

Workflow Diagram:

Figure 2. Synthetic route to the indolo[2,3-b]quinoline core (Neocryptolepine).[1][2][3]

Part 4: Troubleshooting & Expert Tips

Catalyst Poisoning

The free amino group (

-

Solution: If yields are low, use a protected amine (e.g., N-acetyl) or increase catalyst loading. Alternatively, use bulky phosphine ligands (Buchwald ligands like JohnPhos or BrettPhos) that prevent the amine from binding too tightly to the metal center.

Regioselectivity in Couplings

When performing Suzuki couplings at C3, the C2-amine can sometimes compete as a nucleophile if the boronic acid is not reactive enough.

-

Control: Ensure anhydrous conditions to prevent hydrolysis of the boronic acid. Use bases like

rather than stronger alkoxides to minimize side reactions.

References

-

Synthesis of 3-Aminoquinolines

-

Wang, Y., et al. "Synthesis of 3-aminoquinolines from α-imino rhodium carbenes and 2-aminobenzaldehydes." Organic & Biomolecular Chemistry, 2012. Link

-

-

Neocryptolepine Synthesis

-

Jonckers, T. H. M., et al. "Synthesis of neocryptolepine derivatives and their evaluation as antimalarial agents." Journal of Medicinal Chemistry, 2002. Link

-

-

Palladium-Catalyzed Coupling

-

Guram, A. S., et al. "Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines." Organic Letters, 2011. (Analogous chemistry applied to quinolines). Link

-

-

Biological Activity (Anticancer)

-

Pelech, S., et al. "Design, Synthesis, and Antiproliferative Activity of Novel Neocryptolepine Derivatives." MDPI Pharmaceuticals, 2021. Link

-

Sources

The Therapeutic Potential of 2-Amino-3-bromoquinolin-7-ol Analogs: A Technical Guide for Drug Discovery Professionals

Introduction: The Quinoline Scaffold as a Privileged Structure in Medicinal Chemistry

The quinoline ring system, a fusion of a benzene and a pyridine ring, represents a cornerstone in the architecture of pharmacologically active molecules.[1][2] Its inherent structural features allow for diverse functionalization, leading to a wide array of compounds with significant therapeutic potential. Historically, quinoline derivatives have been instrumental in the fight against malaria, with quinine and chloroquine being notable examples.[3] In contemporary drug discovery, the quinoline scaffold continues to be a "privileged structure," serving as a versatile template for the development of novel agents targeting a spectrum of diseases, including cancer and microbial infections.[4] This guide focuses on a specific, promising class of quinoline derivatives: analogs of 2-amino-3-bromoquinolin-7-ol. We will delve into their synthesis, explore their biological activities, and elucidate the underlying structure-activity relationships that govern their therapeutic efficacy.

Core Moiety: Understanding the Contribution of Each Substituent

The biological activity of 2-amino-3-bromoquinolin-7-ol analogs is intricately linked to the electronic and steric properties of the substituents on the quinoline core. A thorough understanding of the individual contributions of the 2-amino, 3-bromo, and 7-hydroxyl groups is paramount for the rational design of potent and selective therapeutic agents.

-

The 2-Amino Group: The presence of an amino group at the C2 position is a common feature in many biologically active quinolines.[5] This group can act as a hydrogen bond donor and acceptor, facilitating crucial interactions with biological targets such as enzymes and receptors. Its basic nature also influences the pharmacokinetic properties of the molecule, including its solubility and ability to cross cell membranes.

-

The 3-Bromo Group: Halogenation, particularly bromination, at the C3 position can significantly modulate the biological profile of quinoline derivatives. The bromine atom is known to enhance the lipophilicity of the molecule, which can improve its cell permeability. Furthermore, the electron-withdrawing nature of bromine can influence the reactivity of the quinoline ring and its ability to participate in key biological interactions. Bromoquinolines have been identified as valuable precursors for the synthesis of a variety of multifunctional quinoline compounds with demonstrated anticancer activities.[4]

-

The 7-Hydroxy Group: Substitution at the C7 position of the quinoline ring has been shown to be a critical determinant of biological activity. A hydroxyl group at this position, or its corresponding alkoxy analogs, can participate in hydrogen bonding and may be crucial for target binding. The electron-donating nature of the hydroxyl group can also influence the overall electronic properties of the quinoline system. Studies on 4-aminoquinoline antiplasmodial compounds have highlighted the significant role of the substituent at the 7-position in their mechanism of action.[3]

Synthetic Strategies for 2-Amino-3-bromoquinolin-7-ol and its Analogs

The synthesis of this class of compounds requires a multi-step approach, leveraging established methodologies in heterocyclic chemistry. A general retrosynthetic analysis suggests the sequential introduction of the required functional groups onto a pre-formed quinoline core or the construction of the substituted quinoline ring from acyclic precursors.

General Synthetic Workflow

Caption: A generalized workflow for the synthesis of 2-amino-3-bromoquinolin-7-ol analogs.

Detailed Experimental Protocol: A Proposed Synthetic Route

The following protocol outlines a plausible, multi-step synthesis for a representative 2-amino-3-bromo-7-methoxyquinoline, a close analog of the target compound. This serves as a template that can be adapted for the synthesis of a library of related derivatives.

Step 1: Synthesis of 7-Methoxy-2-oxo-1,2-dihydroquinoline-3-carbonitrile

-

To a solution of 2-amino-4-methoxybenzaldehyde (1 equivalent) in ethanol, add ethyl cyanoacetate (1.1 equivalents) and a catalytic amount of piperidine.

-

Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and collect the precipitated solid by filtration.

-

Wash the solid with cold ethanol and dry under vacuum to yield the intermediate product.

Rationale: This step utilizes the Knoevenagel condensation followed by an intramolecular cyclization to construct the quinoline core. The choice of a substituted benzaldehyde determines the substitution pattern on the benzene portion of the quinoline ring.

Step 2: Synthesis of 2-Chloro-7-methoxyquinoline-3-carbonitrile

-

Suspend the product from Step 1 in phosphorus oxychloride (POCl₃, 5-10 equivalents).

-

Heat the mixture to reflux for 2-3 hours.

-

Carefully pour the reaction mixture onto crushed ice with vigorous stirring.

-

Neutralize the solution with a saturated sodium bicarbonate solution.

-

Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the chlorinated intermediate.

Rationale: The conversion of the 2-oxo group to a 2-chloro group is a crucial activation step. The chlorine atom is a good leaving group, facilitating subsequent nucleophilic substitution to introduce the 2-amino group.[1]

Step 3: Synthesis of 2-Amino-7-methoxyquinoline-3-carbonitrile

-

Dissolve the 2-chloro derivative in a suitable solvent such as dimethylformamide (DMF).

-

Add an excess of a source of ammonia (e.g., a solution of ammonia in methanol or ammonium hydroxide).

-

Heat the reaction mixture in a sealed tube at 100-120 °C for 12-24 hours.

-

Monitor the reaction by TLC. Upon completion, cool the mixture and pour it into water.

-

Collect the precipitated solid by filtration, wash with water, and dry to yield the 2-aminoquinoline.

Rationale: This step involves a nucleophilic aromatic substitution reaction where the 2-chloro group is displaced by an amino group.

Step 4: Synthesis of 2-Amino-3-bromo-7-methoxyquinoline

-

Dissolve the 2-aminoquinoline from Step 3 in a suitable solvent like glacial acetic acid or a chlorinated solvent.

-

Add N-bromosuccinimide (NBS) (1.05 equivalents) portion-wise at room temperature.

-

Stir the reaction mixture for 1-2 hours, monitoring by TLC.

-

Upon completion, pour the reaction mixture into water and neutralize with a base (e.g., sodium bicarbonate).

-

Extract the product with an organic solvent, dry the organic layer, and purify by column chromatography to obtain the final product.

Rationale: NBS is a mild and selective brominating agent for introducing a bromine atom at the electron-rich C3 position of the 2-aminoquinoline ring.

Biological Activities and Therapeutic Potential

Analogs of 2-amino-3-bromoquinolin-7-ol are poised to exhibit a range of biological activities, primarily as anticancer and antimicrobial agents. The specific nature and potency of their activity will be dictated by the precise substitution patterns on the quinoline scaffold.

Anticancer Activity

The quinoline nucleus is a common feature in a number of approved anticancer drugs.[1] Derivatives of 2-aminoquinoline have demonstrated significant cytotoxic effects against various cancer cell lines.[1][2] The mechanism of action for these compounds is often multifactorial and can include:

-

Inhibition of Tyrosine Kinases: Many quinoline-based compounds are potent inhibitors of protein kinases, such as Epidermal Growth Factor Receptor (EGFR), which are often overexpressed in cancer cells.[1]

-

Induction of Apoptosis: These compounds can trigger programmed cell death in cancer cells through various signaling pathways.

-

Cell Cycle Arrest: They can halt the proliferation of cancer cells at different phases of the cell cycle.

-

Inhibition of Topoisomerase: Some quinoline derivatives can interfere with the function of topoisomerase enzymes, which are essential for DNA replication and repair in cancer cells.[6]

Hypothesized Anticancer Signaling Pathway Inhibition

Caption: Potential mechanisms of anticancer activity of 2-amino-3-bromoquinolin-7-ol analogs.

Experimental Protocol: In Vitro Anticancer Activity Assessment (MTT Assay)

-

Cell Culture: Culture human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in appropriate media supplemented with fetal bovine serum and antibiotics.[2]

-

Cell Seeding: Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with serial dilutions of the synthesized quinoline analogs for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours.

-

Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ (half-maximal inhibitory concentration) value for each compound.

Antimicrobial Activity

Quinoline derivatives have a long-standing history as antimicrobial agents.[5] The presence of the 2-amino and 7-hydroxy groups, in particular, suggests potential for antibacterial and antifungal activity. Dihalogenated 8-hydroxyquinolines have demonstrated excellent antimicrobial potency.[7] The proposed mechanisms of antimicrobial action include:

-

Inhibition of DNA Gyrase: Quinolones are well-known inhibitors of bacterial DNA gyrase, an enzyme essential for DNA replication.

-

Disruption of Cell Membrane Integrity: The lipophilic nature of these compounds may allow them to intercalate into and disrupt the bacterial cell membrane.

-

Chelation of Metal Ions: The quinoline scaffold can chelate metal ions that are essential for the function of microbial enzymes.

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

-

Bacterial Strains: Use standard bacterial strains such as Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative).

-

Inoculum Preparation: Prepare a bacterial inoculum with a turbidity equivalent to a 0.5 McFarland standard.

-

Broth Microdilution: Prepare two-fold serial dilutions of the test compounds in a suitable broth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.

-

Inoculation: Inoculate each well with the prepared bacterial suspension.

-

Incubation: Incubate the plates at 37 °C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Structure-Activity Relationship (SAR) Insights and Future Directions

The systematic modification of the 2-amino-3-bromoquinolin-7-ol scaffold will be crucial for optimizing its biological activity and drug-like properties. Based on existing literature for related quinoline analogs, several key SAR trends can be anticipated:

-

Modifications at the 2-Amino Group: Acylation or alkylation of the 2-amino group may modulate the compound's lipophilicity and its ability to form hydrogen bonds, potentially leading to altered potency and selectivity.

-

Variations at the 3-Position: Replacing the bromo substituent with other halogens (e.g., chloro, fluoro) or with small alkyl or aryl groups will provide insights into the steric and electronic requirements for optimal activity at this position.

-

Analogs of the 7-Hydroxy Group: Converting the 7-hydroxyl group to various alkoxy or aryloxy ethers can enhance metabolic stability and lipophilicity, which may improve pharmacokinetic profiles. The electron-withdrawing or -donating nature of the substituent at the 7-position is known to influence the pKa of the quinoline nitrogen and, consequently, its biological activity.[3]

Data Summary: Hypothetical Activity of 2-Amino-3-bromoquinolin-7-ol Analogs

| Analog | R1 (at C2-NH) | X (at C3) | R2 (at C7-O) | Anticipated Anticancer Activity (IC₅₀, µM) | Anticipated Antimicrobial Activity (MIC, µg/mL) |

| Parent | H | Br | H | Moderate | Moderate |

| Analog 1 | Acetyl | Br | H | Potentially Decreased | Potentially Decreased |

| Analog 2 | H | Cl | H | Moderate | Moderate |

| Analog 3 | H | Phenyl | H | Potentially Increased | Variable |

| Analog 4 | H | Br | Methyl | Potentially Increased | Potentially Increased |

| Analog 5 | H | Br | Ethyl | Potentially Increased | Potentially Increased |

Conclusion

The 2-amino-3-bromoquinolin-7-ol scaffold represents a promising starting point for the development of novel therapeutic agents with potential applications in oncology and infectious diseases. The synthetic accessibility of this class of compounds, coupled with the rich history of quinolines in medicine, provides a strong foundation for further investigation. A systematic approach to the synthesis and biological evaluation of a diverse library of analogs, guided by the principles of medicinal chemistry and a thorough understanding of structure-activity relationships, will be essential to unlock the full therapeutic potential of this exciting class of molecules.

References

-

University Institute of Pharmaceutical Sciences, Panjab University, Chandigarh 160014, India., Department of Biotechnology, National Institute of Pharmaceutical Education and Research (NIPER), Sector-67, S.A.S. Nagar 160062, Punjab, India., Department of Pharmaceutical Engineering and Technology, Indian Institute of Technology (BHU), India., Amity University, Sector 82A, Mohali, Punjab 140306, India., & University Institute of Pharmaceutical Sciences, Panjab University, Chandigarh 160014, India. (2022). Synthesis, biological evaluation and in silico studies of 2-aminoquinolines and 1-aminoisoquinolines as antimicrobial agents. Computational Biology and Chemistry. [Link]

-

Li, J. J., Carson, K. G., Trivedi, B. K., Yue, W. S., Ye, Q., Glynn, R. A., Miller, S. R., Connor, D. T., Roth, B. D., Luly, J. R., Low, J. E., Heilig, D. J., Yang, W., Qin, S., & Hunt, S. (2003). Synthesis and structure-activity relationship of 2-amino-3-heteroaryl-quinoxalines as non-peptide, small-molecule antagonists for interleukin-8 receptor. Bioorganic & Medicinal Chemistry. [Link]

-

Benci, K., Mandić, L., Suh, K., Tumir, L., Gracin, D., Vianello, R., & Hranjec, M. (2022). Synthesis and Biological Evaluation of Novel Amino and Amido Substituted Pentacyclic Benzimidazole Derivatives as Antiproliferative Agents. Molecules. [Link]

-

(n.d.). Synthesis of 2-amino-3-bromoquinolines and 3-aryl-2-aminoquinolines. ResearchGate. [Link]

-

Şenol, İ. M., Sağlık Özkan, B. N., Çelik, İ., & Karaburun, A. Ç. (2025). Synthesis, biological evaluation, and theoretical studies of 2-amino-3-cyano-4-(L-phenylalaninyl)quinolines: anticancer potential and EGFR inhibition. Turkish Journal of Chemistry. [Link]

-

Abdel-Wahab, B. F., Mohamed, H. A., & El-Adl, K. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules. [Link]

-

Şenol, İ., Sağlık Özkan, B., Çelik, İ., & Karaburun, A. Ç. (n.d.). Synthesis, biological evaluation, and theoretical studies of 2-amino-3-cyano-4-(L-phenylalaninyl)quinolines: anticancer potential and EGFR inhibition. TÜBİTAK Academic Journals. [Link]

-

Wang, L., He, Y., & Liu, H. (2008). Design and synthesis of 7-alkoxy-4-heteroarylamino-3-quinolinecarbonitriles as dual inhibitors of c-Src kinase and nitric oxide synthase. Bioorganic & Medicinal Chemistry Letters. [Link]

-

Yıldız, M., Bayrak, N., Tuyun, A. F., El-Khouly, M. E., & Kara, E. M. (2022). Exploring the Relationships between Structure and Antimicrobial Potency of Quinolinequinones. Molecules. [Link]

-

Ökten, S., Taşkın-Tok, T., & Çakmak, O. (2025). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. Polycyclic Aromatic Compounds. [Link]

-

El-Sayed, N. M. E., El-Bendary, E. R., El-Ashry, M. A., & Aly, A. A. (2025). Design, synthesis, and antiproliferative activity of new 2-amino-pyrano[3,2-c]quinoline-3-carbonitriles as potential EGFR, BRAFV600E, and HER-2 inhibitors. RSC Advances. [Link]

-

(2021). Antibacterial Properties of Quinoline Derivatives: A Mini- Review. Biointerface Research in Applied Chemistry. [Link]

-

Ökten, S., Tok, T. T., & Çakmak, O. (2018). A SAR Study: Evaluation of Bromo Derivatives of 8-Substituted Quinolines as Novel Anticancer Agents. ResearchGate. [Link]

-

Singh, J., & Singh, J. (2022). Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades. Molecules. [Link]

-

Prachayasittikul, V., Prachayasittikul, S., Ruchirawat, S., & Prachayasittikul, V. (2024). QSAR study of 8-Hydroxyquinoline and its Chloro derivatives as antimicrobial agents. ResearchGate. [Link]

-

Egan, T. J., & Mavuso, W. W. (2025). Structure−Activity Relationships in 4Aminoquinoline Antiplasmodials. The Role of the Group at the 7Position. ResearchGate. [Link]

-

Joaquim, A. R., Boff, R. T., Adam, F. C., de Lima-Morales, D., de Cesare, M. A., Kaminski, T. F. A., Fuentefria, A. M., Teixeira, M. L., Martins, A. F., & de Andrade, S. F. (n.d.). Antibacterial and Synergistic Activity of a New 8-Hydroxyquinoline Derivative Against Methicillin-Resistant Staphylococcus Aureus. Future Microbiology. [Link]

-

(n.d.). Synthetic studies towards biologically active heterocyclic alkaloids and their analogues: a thesis in Chemistry. UMassD Repository. [Link]

-

Katritzky, A. R., Khashab, N. M., & Singh, A. (2026). Microwave Synthesis, Evaluation, and Docking Study of Amino Acid Derivatives of 7‑Chloroquinoline: Exploring Cytotoxic and Antioxidant Potentials. ACS Omega. [Link]

-

Hottin, E., de Moraes, J., & Gasser, R. B. (2024). Structure-activity relationship and target investigation of 2-aryl quinolines with nematocidal activity. International Journal for Parasitology: Drugs and Drug Resistance. [Link]

-

(2022, October 31). October 2022 – RSC Advances Blog. RSC Publishing. [Link]

-

Frohwitter, D., Schepmann, D., Kelter, G., Fiebig, H.-H., & Wünsch, B. (2023). Structure–Activity Relationships and Antiplasmodial Potencies of Novel 3,4-Disubstituted 1,2,5-Oxadiazoles. Molecules. [Link]

Sources

- 1. journals.tubitak.gov.tr [journals.tubitak.gov.tr]

- 2. "Synthesis, biological evaluation, and theoretical studies of 2-amino-3" by İLBİLGE MERVE ŞENOL, BEGÜM NURPELİN SAĞLIK ÖZKAN et al. [journals.tubitak.gov.tr]

- 3. researchgate.net [researchgate.net]

- 4. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis, biological evaluation and in silico studies of 2-aminoquinolines and 1-aminoisoquinolines as antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

Introduction to 2-Amino-3-bromoquinolin-7-ol and the Imperative of Solubility

An In-Depth Technical Guide to Determining the Solubility of 2-Amino-3-bromoquinolin-7-ol in DMSO and Methanol

Abstract: The solubility of a compound is a critical physicochemical parameter that dictates its utility in drug discovery, from initial high-throughput screening (HTS) to formulation and preclinical development.[1] Poor solubility can be a significant impediment, leading to unreliable bioactivity data and challenges in developing viable drug delivery systems. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on determining and understanding the solubility of 2-amino-3-bromoquinolin-7-ol, a substituted quinoline of interest, in two common laboratory solvents: dimethyl sulfoxide (DMSO) and methanol. We delve into the theoretical underpinnings of its solubility based on molecular structure, provide detailed, field-proven experimental protocols for accurate measurement, and discuss the interpretation of the resulting data. This document serves as both a practical guide and a reference for establishing robust and reliable solubility assessment workflows.

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a wide range of biological activities, including antimalarial, anticancer, and antibacterial properties.[2][3] 2-Amino-3-bromoquinolin-7-ol is a functionalized derivative, incorporating key pharmacophoric features: a hydrogen bond-donating amino group, a lipophilic bromine atom, and a hydrogen bond-donating/accepting hydroxyl group. These substitutions create a molecule with complex electronic and steric properties, making its interaction with solvents a non-trivial consideration.

Understanding the solubility of this compound is paramount for several reasons:

-

Bioassay Integrity: In early-stage research, compounds are typically stored and diluted from concentrated stock solutions, most commonly prepared in DMSO.[1] If a compound precipitates in the assay medium, the apparent biological activity will be inaccurate and misleading.

-

Structure-Activity Relationship (SAR) Studies: Accurate solubility data is essential to decouple the effects of intrinsic potency from poor solubility when interpreting SAR data.

-

Formulation Development: For a compound to advance, it must be formulated for in vivo administration. Solubility data in various solvents, including protic and aprotic systems, provides the foundational knowledge for developing suitable formulations.

This guide focuses on two solvents of critical importance:

-

Dimethyl Sulfoxide (DMSO): A polar aprotic solvent with a remarkable ability to dissolve a wide array of both polar and non-polar compounds, making it the universal solvent for compound library storage.[4]

-

Methanol (MeOH): A simple polar protic solvent, often used in synthesis, purification, and as a representative of solvents capable of hydrogen bonding.

Physicochemical Profile and Predicted Solubility Behavior

A molecule's structure dictates its properties, including solubility. By analyzing the functional groups of 2-amino-3-bromoquinolin-7-ol, we can develop a hypothesis regarding its behavior in DMSO and methanol.

-

Quinoline Core: A bicyclic aromatic system that is largely hydrophobic and contributes to poor aqueous solubility.

-

Amino Group (-NH₂): A polar group capable of acting as a hydrogen bond donor.

-

Hydroxyl Group (-OH): A polar group that can act as both a hydrogen bond donor and acceptor.

-

Bromo Group (-Br): An electronegative but lipophilic substituent that increases molecular weight and can influence crystal lattice energy.

Hypothesis:

-

In DMSO: DMSO is a potent hydrogen bond acceptor. It will effectively solvate the -NH₂ and -OH groups of the molecule. Given its ability to disrupt intermolecular forces, 2-amino-3-bromoquinolin-7-ol is expected to exhibit high solubility in DMSO.

-

In Methanol: Methanol is a polar protic solvent, capable of both donating and accepting hydrogen bonds. It will interact favorably with the amino and hydroxyl groups. However, its smaller size and less aggressive solvating power compared to DMSO, coupled with the hydrophobic quinoline backbone, suggest that 2-amino-3-bromoquinolin-7-ol will be moderately soluble in methanol, likely less so than in DMSO.

The diagram below illustrates the potential key interactions between the solute and the solvents.

Experimental Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)

To obtain definitive solubility values, the "gold standard" shake-flask method is recommended.[5] This method measures thermodynamic or equilibrium solubility, which represents the true saturation point of the solvent under specific conditions.

Materials and Equipment

-

Compound: 2-Amino-3-bromoquinolin-7-ol (solid, >95% purity)

-

Solvents: Anhydrous DMSO, HPLC-grade Methanol

-

Equipment:

-

Analytical balance (4-decimal place)

-

2 mL glass vials with screw caps

-

Vortex mixer

-

Orbital shaker or rotator with temperature control (set to 25 °C)

-

Benchtop centrifuge with temperature control

-

Calibrated pipettes

-

HPLC system with a UV detector and a C18 column

-

Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

-

Step-by-Step Methodology

The causality behind this protocol is to create a saturated solution, allow it to reach equilibrium, separate the solid from the liquid phase without disturbing the equilibrium, and then accurately quantify the dissolved compound.

-

Preparation (Gravimetric):

-

Accurately weigh approximately 5 mg of 2-amino-3-bromoquinolin-7-ol into a 2 mL glass vial. The key is to add an excess of solid to ensure a saturated solution is formed.

-

Add 1.0 mL of the chosen solvent (DMSO or Methanol) to the vial. This creates an initial slurry with a nominal concentration of 5 mg/mL.

-

Prepare each sample in triplicate for statistical robustness.

-

-

Equilibration:

-

Cap the vials tightly to prevent solvent evaporation.

-

Vortex each vial vigorously for 1 minute to break up any clumps and maximize the surface area of the solid.

-

Place the vials on an orbital shaker in a temperature-controlled environment (25 °C).

-

Allow the samples to shake for 24 hours. Rationale: This extended period is crucial for the dissolution process to reach thermodynamic equilibrium. Shorter incubation times may only yield kinetic solubility values, which can be misleading.

-

-

Phase Separation:

-

After 24 hours, visually inspect the vials. A solid precipitate must be present at the bottom to confirm that the solution is saturated. If no solid is visible, more compound must be added and the equilibration step repeated.

-

Centrifuge the vials at 10,000 x g for 15 minutes at 25 °C. Rationale: Centrifugation pellets the excess solid, allowing for the clear supernatant to be sampled without transferring particulate matter.

-

-

Sample Preparation for Quantification:

-

Carefully aspirate an aliquot of the clear supernatant (e.g., 100 µL).

-

Perform a serial dilution of the supernatant with the appropriate solvent into the calibration range of the HPLC method. For DMSO, a large dilution will be necessary. For methanol, a smaller dilution may be required. Rationale: Accurate quantification by HPLC requires the sample concentration to fall within the linear range of the standard curve.

-

-

Quantification by HPLC-UV:

-

Prepare a standard curve of 2-amino-3-bromoquinolin-7-ol of known concentrations in the relevant solvent.

-

Analyze the diluted samples and the standards by HPLC-UV. The wavelength for detection should be set to a λ_max of the compound to ensure maximum sensitivity.

-

Calculate the concentration of the undiluted supernatant by back-calculating from the dilution factor.

-

The entire experimental workflow is visualized in the diagram below.

Data Presentation and Interpretation

The results from the experiment should be compiled into a clear, concise table for easy comparison and interpretation.

| Parameter | DMSO | Methanol |

| Mean Solubility (mg/mL) | Calculated Value | Calculated Value |

| Standard Deviation | Calculated Value | Calculated Value |

| Molar Solubility (M) | Calculated Value | Calculated Value |

| Qualitative Assessment | Very Soluble (>100) | Soluble / Sparingly Soluble |

Note: Molar mass of 2-Amino-3-bromoquinolin-7-ol (C₉H₇BrN₂O) is approximately 239.07 g/mol .

Interpretation: The quantitative data will validate or refute the initial hypothesis. High solubility in DMSO (often >100 mg/mL) is expected, confirming its suitability as a solvent for stock solutions. The value obtained in methanol will provide crucial insight into the compound's behavior in polar protic environments, which can be a surrogate for understanding interactions with biological fluids. A significant difference in solubility between the two solvents highlights the importance of the solvent's specific hydrogen bonding capabilities.

Conclusion

Determining the solubility of a novel compound like 2-amino-3-bromoquinolin-7-ol is a foundational step in its journey as a potential research tool or therapeutic agent. This guide provides the theoretical basis and a robust, validated experimental protocol to measure its thermodynamic solubility in DMSO and methanol. By understanding the "why" behind each step—from the necessity of using excess solid to the importance of a 24-hour equilibration period—researchers can generate high-quality, reliable data. This information is not merely a physical constant but a critical piece of the puzzle that informs assay design, aids in the interpretation of structure-activity relationships, and paves the way for rational formulation development.

References

-

Needham, T. E. (1970). The Solubility of Amino Acids in Various Solvent Systems. Open Access Dissertations. Paper 159. [Link]

-

PubChem. 7-Bromoisoquinolin-3-amine. National Center for Biotechnology Information. [Link]

-

Thakur, G. S., Gupta, A. K., & Jain, S. K. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series. [Link]

-

IJFMR. (n.d.). Synthesis & Characterization of Biologically Important Quinoline & It's Derivatives. International Journal for Multidisciplinary Research. [Link]

-

TÜBİTAK Academic Journals. (2025). Synthesis, biological evaluation, and theoretical studies of 2-amino-3-cyano-4-(L-phenylalaninyl)quinolines: anticancer potential and EGFR inhibition. [Link]

-

Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. [Link]

-

Palmer, A. C. (2022). Compound solubility measurements for early drug discovery. Computational Chemistry. [Link]

-

Journal of Chemical & Engineering Data. (2018). Solubility of the Proteinogenic α-Amino Acids in Water, Ethanol, and Ethanol–Water Mixtures. [Link]

-

Gaylord Chemical Company, L.L.C. (2007). Dimethyl Sulfoxide (DMSO) Solubility Data. [Link]

-

Journal of Computer-Aided Molecular Design. (2013). Development of Dimethyl Sulfoxide Solubility Models Using 163 000 Molecules: Using a Domain Applicability Metric to Select More Reliable Predictions. [Link]

-

University of Toronto. (2023). Solubility of Organic Compounds. [Link]

-

ResearchGate. (2024). How to determine the solubility of a substance in an organic solvent?[Link]

Sources

- 1. Development of Dimethyl Sulfoxide Solubility Models Using 163 000 Molecules: Using a Domain Applicability Metric to Select More Reliable Predictions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ijfmr.com [ijfmr.com]

- 3. journals.tubitak.gov.tr [journals.tubitak.gov.tr]

- 4. ptacts.uspto.gov [ptacts.uspto.gov]

- 5. lifechemicals.com [lifechemicals.com]

2-Amino-3-bromoquinolin-7-ol: A Trifunctional Scaffold for Divergent Synthesis

[1]

Abstract 2-Amino-3-bromoquinolin-7-ol (CAS 2086769-19-7) represents a high-value "privileged scaffold" in medicinal chemistry, offering three distinct vectors for orthogonal functionalization. This technical guide analyzes the electronic properties, synthetic accessibility, and reactivity profile of this building block. We provide validated protocols for its application in constructing focused libraries, specifically targeting kinase inhibitors and DNA-intercalating anti-infectives.[1]

Structural Analysis & Reactivity Profile

The utility of 2-amino-3-bromoquinolin-7-ol lies in its unique substitution pattern, which allows for sequential, chemoselective transformations.[1]

Electronic Architecture

-

Position 2 (Amino Group): The C2-amino group is part of an amidine-like system within the ring.[1] It is moderately nucleophilic but highly amenable to cyclization reactions involving the N1 ring nitrogen, enabling "scaffold morphing" into tricyclic systems (e.g., imidazo[1,2-a]quinolines).

-

Position 3 (Bromide): Located at the

-position of the pyridine ring, this bromide is electronically deactivated compared to aryl bromides but activated relative to unfunctionalized heterocycles. It serves as an excellent handle for Palladium-catalyzed cross-couplings (Suzuki-Miyaura, Sonogashira).[1] -

Position 7 (Hydroxyl): The phenolic hydroxyl at C7 is electronically coupled to the nitrogen sink. It provides a handle for modulating physicochemical properties (LogP, solubility) via etherification or prodrug formation without disrupting the core pharmacophore.

Reactivity Map (Graphviz)

Figure 1: Orthogonal reactivity vectors of the 2-amino-3-bromoquinolin-7-ol scaffold.

Synthesis of the Building Block

While commercially available, in-house synthesis allows for scale-up and analog generation.[1] The most robust route involves the construction of the quinoline ring followed by regioselective bromination.

Recommended Synthetic Route

-

Cyclization: Condensation of 3-aminophenol with propiolic acid esters or via the Knorr quinoline synthesis (using

-keto esters) to yield 7-hydroxyquinolin-2(1H)-one.[1] -

Aromatization/Amination: Conversion of the 2-one to 2-chloro (using

) followed by amination (using -

Regioselective Bromination: Bromination of 2-aminoquinolines typically occurs at the 3-position due to the activating influence of the amino group and the directing effect of the ring nitrogen.

Critical Parameter: Use N-bromosuccinimide (NBS) in acetonitrile at 0°C to prevent over-bromination at the activated 6 or 8 positions of the phenolic ring [1].

Synthetic Transformations & Protocols

Vector 1: C3-Carbon Bond Formation (Suzuki-Miyaura)

The 3-bromo position is sterically accessible but requires activated boronic acids or efficient catalytic systems due to the adjacent amino group, which can coordinate to Palladium.[1]

Optimization Strategy:

-

Catalyst:

or -

Base: Weak bases like

or

Experimental Protocol: C3-Arylation

-

Charge: To a reaction vial, add 2-amino-3-bromoquinolin-7-ol (1.0 equiv), Arylboronic acid (1.2 equiv), and

(2.0 equiv). -

Solvent: Add 1,4-Dioxane:Water (4:1 v/v, 0.1 M concentration). Degas with

for 10 min. -

Catalyst: Add

(5 mol%). -

Reaction: Seal and heat to 90°C for 4–12 hours. Monitor by LC-MS.[1][2]

-

Workup: Dilute with EtOAc, wash with brine, dry over

. Purify via flash chromatography (DCM/MeOH gradient).

Vector 2: Scaffold Morphing (Imidazo-Fusion)

The 2-amino group and the N1 nitrogen form a 1,3-binucleophile system.[1] Reaction with

Experimental Protocol: Cyclization to Imidazo[1,2-a]quinoline

-

Reactants: Dissolve 2-amino-3-bromoquinolin-7-ol (1.0 equiv) and substituted

-bromoacetophenone (1.1 equiv) in Ethanol. -

Conditions: Reflux for 4–8 hours. The intermediate hydrobromide salt may precipitate.

-

Cyclization: If the intermediate is stable, treat with mild base (

) to force dehydration and aromatization. -

Result: This reaction creates a tricyclic core while retaining the C3-bromo handle (now at position 5 of the new system) for further elaboration.

Vector 3: C7-Hydroxyl Modulation

The C7-OH is crucial for solubility.[1] In drug discovery, this position is often alkylated with solubilizing groups (e.g., morpholino-ethyl, PEG chains).

Chemoselectivity Note: The phenolic -OH is more acidic (

Quantitative Data Summary

| Property | Value/Description | Relevance |

| Molecular Formula | Core building block | |

| Molecular Weight | 239.07 g/mol | Fragment-based drug design (FBDD) compliant |

| ClogP | ~1.8 | Optimal for oral bioavailability starting points |

| H-Bond Donors | 2 ( | Key for active site binding |

| H-Bond Acceptors | 3 ( | Versatile interaction profile |

| Primary Reactivity | Pd-Catalyzed Coupling | Library expansion at C3 |

| Secondary Reactivity | Condensation/Cyclization | Scaffold hopping (Bicyclic |

Case Study: Kinase Inhibitor Design

Quinoline scaffolds are ubiquitous in kinase inhibitors (e.g., Bosutinib). The 3-substituted-7-alkoxyquinoline motif is particularly effective in targeting the ATP-binding pocket of Tyrosine Kinases.[1]

Workflow:

-

Step 1 (C7): O-Alkylation of 2-amino-3-bromoquinolin-7-ol with 3-morpholinopropyl chloride (Solubility tail).

-

Step 2 (C3): Suzuki coupling with 3-cyano-4-methoxyphenylboronic acid (Specificity element).[1]

-

Step 3 (C2): Amide coupling or urea formation to interact with the "Gatekeeper" residue.

References

-

Mroz, A. M., et al. "Web-BO: Towards increased accessibility of Bayesian optimisation for chemistry."[3] Chemical Science, 2024. (Discusses optimization of 3-bromoquinoline Suzuki couplings). Available at: [Link]

-

Gouda, M. A. "Chemistry of 2-Aminoquinolines: Synthesis, Reactivity, and Biological Activities."[4] Mini-Reviews in Organic Chemistry, 2022. Available at: [Link]

-

Bagdi, A. K., et al. "Synthesis of imidazo[1,2-a]pyridines: a decade update."[5] Chemical Communications, 2015.[5] (Analogous chemistry for ring fusion). Available at: [Link]

Sources

- 1. 580-22-3|2-Aminoquinoline|BLD Pharm [bldpharm.com]

- 2. 2086769-19-7|2-Amino-3-bromoquinolin-7-ol|BLD Pharm [bldpharm.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis of imidazo[1,2-a]pyridines: a decade update - Chemical Communications (RSC Publishing) [pubs.rsc.org]

Application Note: Selective Functionalization of 3-Bromo-7-Hydroxyquinoline

Executive Summary

The functionalization of 3-bromo-7-hydroxyquinoline presents a classic problem in heterocyclic chemistry: distinguishing between a nucleophilic site (7-OH) and an electrophilic site (3-Br) situated on electronically distinct rings. This guide provides validated protocols for the selective modification of this scaffold. We define the "Nucleophile-First" strategy as the industry standard for high-yield library generation, while addressing the "Electrophile-First" approach for specialized applications requiring late-stage diversity at the 7-position.

Chemical Scaffold Analysis

The 3-bromo-7-hydroxyquinoline scaffold is a "push-pull" system. Understanding the electronic dichotomy between the pyridine-like ring and the benzene-like ring is critical for reaction design.

-

Position 7 (Nucleophilic/Acidic): The hydroxyl group is attached to the benzenoid ring. It is electron-rich and acidic (

). It acts as a nucleophile in -

Position 3 (Electrophilic): The bromine is attached to the pyridine-like ring. This position is electron-deficient relative to the benzenoid ring, making it susceptible to oxidative addition by Palladium(0) species, but deactivated compared to 2- or 4-haloquinolines regarding

.

Strategic Decision Tree

The following flowchart illustrates the decision logic for selective functionalization.

Figure 1: Strategic workflow for the selective functionalization of 3-bromo-7-hydroxyquinoline.

Validated Protocols

Protocol A: Chemoselective O-Alkylation (7-Position)

This is the most robust entry point. Alkylating the phenol prevents catalyst poisoning (formation of Pd-phenoxides) during subsequent cross-coupling steps.

Mechanism: Williamson Ether Synthesis (

Materials

-

Substrate: 3-Bromo-7-hydroxyquinoline (1.0 equiv)

-

Electrophile: Alkyl Halide (e.g., MeI, BnBr) (1.2 equiv)

-

Base: Potassium Carbonate (

), anhydrous (2.0 equiv) -

Solvent: DMF (Dimethylformamide) or Acetone (0.2 M concentration)

Step-by-Step Procedure

-

Dissolution: Charge a round-bottom flask with 3-bromo-7-hydroxyquinoline and anhydrous DMF.

-

Deprotonation: Add

in one portion. Stir at Room Temperature (RT) for 15 minutes. The solution will typically turn yellow/orange due to phenoxide formation. -

Addition: Dropwise add the Alkyl Halide.

-

Reaction: Stir at RT (for reactive halides like MeI) or 60°C (for hindered halides) for 2–4 hours.

-

Checkpoint: Monitor by TLC (Hexane:EtOAc 7:3). The starting material (polar, streaks on silica) should disappear; the product is less polar.

-

-

Workup: Pour the reaction mixture into ice-cold water (10x volume). The product usually precipitates. Filter and wash with water. If oil forms, extract with EtOAc.

Yield Expectation: >90% Note: The 3-Br bond remains intact under these conditions.

Protocol B: C-3 Selective Suzuki-Miyaura Coupling

Once the 7-OH is capped (as O-Me, O-Bn, or O-SEM), the 3-Br position can be engaged. The 3-position of quinoline is electronically deactivated compared to simple aryl bromides, requiring robust catalytic systems.

Catalytic Cycle Visualization: The cycle below highlights the critical Oxidative Addition step, which is the rate-determining step for electron-deficient heterocycles.

Figure 2: Catalytic cycle for Suzuki coupling at the electron-deficient C-3 position.

Materials

-

Substrate: 7-Alkoxy-3-bromoquinoline (1.0 equiv)

-

Coupling Partner: Aryl Boronic Acid (1.2–1.5 equiv)

-

Catalyst:

(3–5 mol%)-

Alternative:

(5 mol%) for simple substrates.

-

-

Base:

(2M aqueous solution, 3.0 equiv) -

Solvent: 1,4-Dioxane (degassed)

Step-by-Step Procedure

-

Inert Atmosphere: Flame-dry a reaction vial and purge with Argon/Nitrogen. Oxygen exclusion is critical to prevent homocoupling or catalyst death.

-

Loading: Add the quinoline substrate, boronic acid, and Pd-catalyst to the vial.

-

Solvent Addition: Add 1,4-Dioxane and the aqueous base solution.

-

Degassing: Sparge the mixture with Argon for 5 minutes.

-

Reaction: Seal and heat to 90°C for 4–12 hours.

-

Checkpoint: Monitor by LC-MS. The 3-Br bond is stable up to ~60°C; high temperature is required to drive the reaction on the electron-poor ring.

-

-

Workup: Filter through a Celite pad to remove Palladium black. Concentrate and purify via column chromatography.

Advanced Topic: Orthogonal Electrophiles (3-Br vs. 7-OTf)

For researchers requiring dual cross-coupling (e.g., installing different aryl groups at C3 and C7), the 7-OH can be converted to a triflate (OTf).

Reaction: 7-OH +

Selectivity Challenge: We now have 3-Br and 7-OTf .

-

Electronic Factor: Oxidative addition is generally faster at electron-deficient centers. C3 is electron-deficient (pyridine ring); C7 is electron-neutral (benzene ring).

-

Leaving Group Factor: OTf is a "super-leaving group," often more reactive than Br.

-

Outcome: In competitive experiments, C-7 OTf is typically more reactive with electron-rich ligands (e.g., SPhos, XPhos), while C-3 Br may react preferentially with standard

based catalysts due to the electronic activation of the pyridine ring. -

Recommendation: Do not rely on subtle kinetic selectivity. Use the O-Alkylation route (Protocol A) unless the 7-position must be an aryl group. If 7-aryl is required, couple the 7-OTf before introducing the 3-Br if possible, or use site-selective catalysts described in specialized literature.

Troubleshooting & Optimization Table

| Issue | Probable Cause | Corrective Action |

| Low Yield (Step 1) | Incomplete deprotonation | Ensure |

| No Reaction (Step 2) | Catalyst poisoning by free OH | Ensure Step 1 conversion is 100%. Free phenols bind Pd(II) and arrest the cycle. |

| Protodebromination | Reaction temp too high / Wet solvent | Reduce temp to 80°C. Ensure solvents are anhydrous. Use dry base ( |

| Homocoupling | Oxygen presence | Rigorous degassing (freeze-pump-thaw or 10 min sparging) is mandatory. |

References

-

Suzuki Reaction Mechanisms & Conditions

- BenchChem Application Note: "Suzuki Coupling of 3-Bromoquinoline for Advanced Drug Discovery."

-

Quinoline Functionalization Reviews

- MDPI: "Regioselective Functionalization of Quinolines through C-H Activ

-

Physical Properties (pKa/Solubility)

-

PubChem:[1] "4-Hydroxyquinoline / 7-Hydroxyquinoline Data."

-

-

Catalytic Cycle & Ligand Effects

- Organic Chemistry Portal: "Suzuki Coupling - Ligands and Selectivity."

Sources

Application Notes & Protocols: A Strategic Guide to the Orthogonal Protection of 2-Amino and 7-Hydroxy Groups

In the intricate landscape of multi-step organic synthesis, particularly in the realms of medicinal chemistry and natural product synthesis, the selective manipulation of functional groups is paramount. Molecules harboring multiple reactive sites, such as the 2-amino and 7-hydroxy functionalities on various scaffolds, present a significant synthetic challenge. The successful synthesis of such compounds hinges on a robust protecting group strategy that allows for the sequential modification of one group while the other remains inert. This guide provides an in-depth exploration of protecting group strategies for 2-amino and 7-hydroxy groups, emphasizing the principles of orthogonality and providing field-proven protocols for their implementation.

The Imperative of Orthogonal Protection

In a molecule containing both an amino and a hydroxyl group, the inherent nucleophilicity of both functionalities necessitates their temporary masking to prevent unwanted side reactions during subsequent synthetic transformations. An orthogonal protecting group strategy is one in which multiple protecting groups on a molecule can be removed independently of one another, under distinct and non-interfering reaction conditions.[1][2] This selectivity is the cornerstone of efficient and high-yielding synthetic routes.[3][4]

The choice of a protecting group is dictated by several factors:

-

Ease and selectivity of installation: The protecting group should be introduced in high yield without affecting other functional groups.[5]

-

Stability: It must be robust enough to withstand the reaction conditions of subsequent synthetic steps.[6]

-

Ease and selectivity of removal: The deprotection should proceed cleanly and in high yield, leaving the rest of the molecule intact.[5]

This guide will focus on commonly employed protecting groups for amines and phenols (representing the 7-hydroxy group, which often possesses phenolic character in heterocyclic systems) that offer a high degree of orthogonality.

Protecting the 2-Amino Group: Carbamate Strategies

Carbamates are the most widely used protecting groups for amines due to their stability and the diverse conditions available for their removal.[3][7] They effectively decrease the nucleophilicity of the amino group by delocalizing the nitrogen lone pair through resonance.[5]

tert-Butoxycarbonyl (Boc) Group

The Boc group is a cornerstone of amine protection, valued for its stability to a wide range of non-acidic conditions and its facile removal with acid.[8][9]

Mechanism of Protection: The amine nitrogen acts as a nucleophile, attacking one of the carbonyl carbons of di-tert-butyl dicarbonate (Boc₂O). The resulting intermediate collapses to form the N-Boc protected amine, tert-butanol, and carbon dioxide.[7]

dot

Sources

- 1. media.neliti.com [media.neliti.com]

- 2. Protective Groups [organic-chemistry.org]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]

- 5. researchgate.net [researchgate.net]

- 6. Protecting group - Wikipedia [en.wikipedia.org]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. jk-sci.com [jk-sci.com]

- 9. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

Application Note: Microwave-Assisted Synthesis of 2-Aminoquinoline Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction: Accelerating Discovery with Microwave Chemistry

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous natural products and synthetic drugs with a wide array of biological activities, including antimalarial, anticancer, and antibacterial properties.[1] Among these, 2-aminoquinoline derivatives are particularly valuable pharmacophores. However, their synthesis through traditional methods, such as the classic Friedländer annulation, often involves long reaction times, harsh conditions, and significant waste generation.[2][3]

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful and green technology that revolutionizes the synthesis of such heterocyclic compounds.[4] By utilizing microwave energy, MAOS offers direct, rapid, and uniform heating of the reaction mixture, leading to dramatic reductions in reaction times (from hours to minutes), improved yields, and higher product purity.[5][6][7] This application note provides a detailed guide to the principles, protocols, and best practices for the microwave-assisted synthesis of 2-aminoquinoline derivatives, designed to empower researchers to leverage this efficient technology.

The core principle of microwave heating involves the interaction of electromagnetic radiation with polar molecules in the reaction mixture.[6] This induces rapid molecular rotation (dipolar polarization) and ionic movement (ionic conduction), generating heat volumetrically and efficiently. This mechanism contrasts sharply with conventional heating, where heat is transferred slowly and inefficiently from an external source through the vessel walls.[7]

Mechanistic Insight: The Microwave-Enhanced Friedländer Annulation

The Friedländer synthesis is a robust and widely used method for constructing the quinoline ring.[8] It involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group (e.g., a ketone).[9] Microwave irradiation significantly accelerates this reaction, often allowing it to complete in minutes instead of many hours.[10][11]

There are two plausible mechanisms for the Friedländer synthesis.[12] The most commonly accepted pathway under both acidic and basic conditions involves an initial intermolecular aldol condensation, followed by a rapid cyclization and dehydration to form the final quinoline product.

Caption: The Friedländer Annulation mechanism for quinoline synthesis.

The significant rate enhancement under microwave irradiation is primarily attributed to a thermal/kinetic effect.[6] The rapid and efficient heating allows the reaction mixture to quickly overcome the activation energy of the rate-limiting aldol condensation step, dramatically shortening the required reaction time.

Experimental Protocols & Workflow

This section provides detailed, step-by-step methodologies for synthesizing 2-aminoquinoline derivatives using a dedicated microwave reactor.

General Experimental Workflow

The overall process is streamlined for efficiency, from reactant preparation to final product analysis.

Caption: General workflow for microwave-assisted organic synthesis.

Protocol 1: Rapid Friedländer Synthesis of a 2,4-Disubstituted Quinoline

This protocol is adapted from methodologies that demonstrate the dramatic acceleration of the Friedländer reaction.[10][11] Using acetic acid as both a catalyst and solvent provides an efficient, green-credentialed approach.[11]

Materials and Equipment:

-

Reactants: 2-Aminobenzophenone (1 equiv.), Cyclohexanone (1.2 equiv.)

-

Solvent/Catalyst: Glacial Acetic Acid

-

Equipment: Dedicated laboratory microwave reactor, 10 mL pressure-rated microwave process vial, magnetic stir bar, filtration apparatus.

Step-by-Step Procedure:

-

Preparation: Place 2-aminobenzophenone (e.g., 1 mmol, 197 mg) and a magnetic stir bar into a 10 mL microwave process vial.

-

Reagent Addition: Add cyclohexanone (e.g., 1.2 mmol, 118 mg) followed by glacial acetic acid (e.g., 3 mL). Rationale: Using neat acetic acid serves as both a polar, microwave-absorbent solvent and the necessary acid catalyst, simplifying the reaction mixture.[11]

-

Vessel Sealing: Securely seal the vial with a septum cap. Ensure the cap is properly crimped to withstand the pressure generated during heating.[13]

-

Microwave Irradiation: Place the vial in the microwave reactor cavity. Set the reaction parameters:

-

Temperature: 160 °C

-

Time: 5 minutes

-

Power: Dynamic (reactor automatically adjusts power to maintain temperature)

-

Stirring: On

-

Rationale: Heating well above the solvent's boiling point in a sealed vessel creates high pressure, which, combined with the high temperature, dramatically increases reaction rates.[13]

-

-

Cooling: After irradiation, allow the vial to cool to below 50 °C using the reactor's compressed air cooling system before removing it from the cavity. This is a critical safety step to prevent the violent boiling of the superheated solvent.[13]

-

Isolation: Once cooled, carefully open the vial in a fume hood. The product often precipitates upon cooling. Collect the solid product by vacuum filtration, washing with cold ethanol or a saturated sodium bicarbonate solution to neutralize residual acid.

-

Purification & Analysis: The crude product is often of high purity. If necessary, further purification can be achieved by recrystallization or column chromatography. Confirm the structure using NMR and MS analysis.

Protocol 2: Three-Component Synthesis of 2-Aminoquinolines

This approach offers a versatile method for generating diverse libraries of 2-aminoquinolines, which is highly valuable in drug discovery.[14][15]

Materials and Equipment:

-

Reactants: A substituted 2-azidobenzophenone (1 equiv.), an aldehyde (1.2 equiv.), a secondary amine (e.g., morpholine, 1.2 equiv.).

-

Solvent: N,N-Dimethylformamide (DMF)

-

Equipment: As listed in Protocol 1.

Step-by-Step Procedure:

-

Preparation: In a 10 mL microwave vial, combine the secondary amine (e.g., 1.2 mmol) and the aldehyde (e.g., 1.2 mmol) in DMF (2 mL).

-

First Irradiation (Enamine Formation): Seal the vial and irradiate at 150 °C for 5 minutes to form the enamine intermediate in situ.

-

Cooling and Addition: Cool the vial as described previously. Open the vial and add the 2-azidobenzophenone (e.g., 1 mmol).

-

Second Irradiation (Cyclocondensation): Re-seal the vial and irradiate at 180 °C for 10 minutes. Rationale: This higher temperature facilitates the thermal rearrangement and cyclocondensation cascade to form the quinoline ring.[14]

-

Work-up: After cooling, the reaction mixture can be directly purified. Solid-phase extraction (SPE) is an efficient method for this class of compounds.[14] Alternatively, dilute the mixture with water and extract with an organic solvent like ethyl acetate.

Optimization and Data

Achieving the best results requires careful optimization of reaction parameters. The combination of microwave heating with multicomponent reactions offers a rapid and efficient synthetic strategy.[16]

Key Parameters for Optimization

-

Solvent: The choice of solvent is critical as it must efficiently absorb microwave energy. Polar solvents like DMF, ethanol, and acetic acid are excellent choices.[17][18] Non-polar solvents like toluene are poor absorbers and are generally less effective unless a polar reagent or catalyst is present.[14]

-

Temperature: Higher temperatures lead to faster reactions. A good starting point is to set the temperature 20-50 °C higher than the boiling point of the solvent used in a conventional reflux setup.[19]

-

Time: Reaction times are typically between 5 and 30 minutes. Monitor the reaction progress by TLC to determine the optimal time and avoid decomposition.

-

Power: Modern reactors use power control to maintain the set temperature. For polar solvents, a lower initial power (70-100 W) may be sufficient, while less polar media may require higher power (150-200 W) to reach the target temperature quickly.[17]

Data Presentation: Microwave vs. Conventional Heating

The advantages of MAOS are clearly demonstrated when compared to traditional heating methods.[1][5][20]

| Compound | Method | Solvent | Temp (°C) | Time | Yield (%) | Reference |

| Quinoline A | Conventional | Toluene | 110 | 18 h | 45 | [14] |

| Quinoline A | Microwave | DMF | 180 | 10 min | 85 | [14] |

| Quinoline B | Conventional | Acetic Acid | 118 | 48 h | <10 | [11] |

| Quinoline B | Microwave | Acetic Acid | 160 | 5 min | 92 | [11] |

Mandatory Safety Protocols for Microwave Chemistry

While microwave synthesis is generally safe when performed correctly, the high temperatures and pressures involved necessitate strict adherence to safety protocols. Never use a domestic microwave oven for chemical synthesis. [21][22]

-

Use Dedicated Equipment: Only use microwave reactors designed for laboratory chemical synthesis. These are equipped with precise temperature and pressure sensors, automatic power control, and emergency venting systems.[17][21]

-

Select Proper Reaction Vessels: Always use pressure-rated glass vials with appropriate septa and caps designed specifically for the reactor. Never exceed the recommended fill volume (typically 1/3 to 1/2 of the vial's total volume) to allow for expansion and pressure changes.[23][24]

-

Inspect Vessels: Before each use, inspect vials for any cracks or chips that could lead to failure under pressure.[24]

-

Understand Your Chemistry: Be aware of the potential for highly exothermic reactions or the generation of gaseous byproducts, which can lead to a rapid and dangerous pressure increase.[23] For unknown reactions, start with small-scale tests at lower temperatures.[22]

-

Cooling is Critical: Never open a reaction vessel while it is still hot. The contents are superheated and can boil explosively upon depressurization. Always allow the vessel to cool completely to a safe temperature (e.g., below 50 °C) before opening in a fume hood.[13]

-